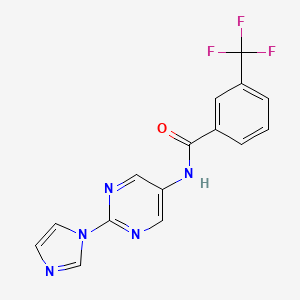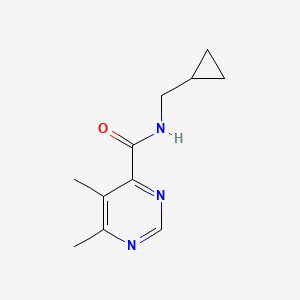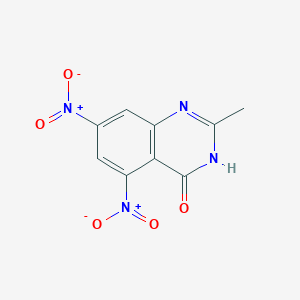
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Pyrimidine and Imidazole Derivatives as Sensing and Biological Agents
Pyrimidine derivatives, including those with imidazole groups, have shown significant promise as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds serve as recognition units in the synthesis of optical sensors and have a range of biological and medicinal applications. The inclusion of pyrimidine and imidazole derivatives enhances the functionality of optical sensors, leveraging their biological applications for the development of sensitive detection mechanisms (Jindal & Kaur, 2021).
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been identified as potential antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have undergone preclinical testing, showing promise for the development of new antitumor drugs. This highlights the significance of imidazole derivatives in the search for compounds with varied biological properties, potentially contributing to the treatment of cancer (Iradyan et al., 2009).
Catalysis and Synthesis Enhancements
Recent studies have demonstrated the effectiveness of pyrimidine and imidazole-based compounds in enhancing catalytic processes and synthetic applications. These compounds exhibit potential in various chemical reactions, offering new pathways for the synthesis of complex molecules with significant biological activities. The versatility of these derivatives in catalysis underscores their importance in the advancement of chemical synthesis, opening new avenues for the creation of potent CNS drugs and other therapeutic agents (Saganuwan, 2020).
Optoelectronic Materials Development
The integration of pyrimidine and quinazoline derivatives into π-extended conjugated systems has been beneficial for the creation of novel optoelectronic materials. These compounds exhibit significant electroluminescent properties, making them suitable for the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This research area provides insights into the development of advanced materials for optoelectronic applications, showcasing the potential of pyrimidine and imidazole derivatives in the field of material science (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUPRLIEZUKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)


![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2918147.png)
![[14-Methyl-5-(4-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2918148.png)

![(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide](/img/structure/B2918151.png)
![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)


![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)